(+)-Isobutyl D-lactate (+)-Isobutyl D-lactate
Brand Name: Vulcanchem
CAS No.: 61597-96-4
VCID: VC3736154
InChI: InChI=1S/C7H14O3/c1-5(2)4-10-7(9)6(3)8/h5-6,8H,4H2,1-3H3/t6-/m1/s1
SMILES: CC(C)COC(=O)C(C)O
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol

(+)-Isobutyl D-lactate

CAS No.: 61597-96-4

Cat. No.: VC3736154

Molecular Formula: C7H14O3

Molecular Weight: 146.18 g/mol

* For research use only. Not for human or veterinary use.

(+)-Isobutyl D-lactate - 61597-96-4

Specification

CAS No. 61597-96-4
Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
IUPAC Name 2-methylpropyl (2R)-2-hydroxypropanoate
Standard InChI InChI=1S/C7H14O3/c1-5(2)4-10-7(9)6(3)8/h5-6,8H,4H2,1-3H3/t6-/m1/s1
Standard InChI Key WBPAQKQBUKYCJS-ZCFIWIBFSA-N
Isomeric SMILES C[C@H](C(=O)OCC(C)C)O
SMILES CC(C)COC(=O)C(C)O
Canonical SMILES CC(C)COC(=O)C(C)O

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

(+)-Isobutyl D-lactate, systematically named isobutyl (2R)-2-hydroxypropanoate, features a propanoic acid backbone with a hydroxyl group at the C2 position and an isobutyl ester group at the carboxyl terminus . The R-configuration at the chiral center confers distinct stereochemical properties, critical for its interactions in biological systems and asymmetric synthesis . The compound’s 2D structure reveals a planar hydroxyl group adjacent to the ester linkage, while 3D conformational analyses highlight steric interactions between the isobutyl moiety and the lactate backbone .

Physicochemical Properties

The compound’s liquid state at room temperature, moderate boiling point, and solubility in polar organic solvents (e.g., ethanol, acetone) arise from its balanced hydrophobic isobutyl chain and hydrophilic hydroxyl group . Key physicochemical parameters include:

PropertyValueSource
Molecular Weight146.18 g/mol
Optical Rotation ([α]D[\alpha]_D)+7.3° (c=1.7, CH2_2Cl2_2)
Boiling PointNot explicitly reported
SolubilityMiscible with organic solvents

Synthesis and Production Methodologies

Chemical Esterification

Conventional synthesis involves acid-catalyzed esterification of D-lactic acid with isobutanol. This method, while straightforward, often requires elevated temperatures (50–100°C) and prolonged reaction times (24–72 hours) to achieve moderate yields . Recent advances employ zeolite catalysts or ionic liquids to enhance reaction efficiency and reduce energy input .

Biocatalytic Approaches

Enzymatic esterification using lipases has gained traction as a greener alternative. Candida antarctica lipase B (CALB) immobilized on mesoporous silica demonstrates a 65% conversion rate under optimized conditions (40°C, 48 hours) . This method minimizes byproducts and aligns with principles of green chemistry.

Cyanobacterial Production

Pioneering work by Wang et al. (2015) engineered Synechococcus elongatus PCC7942 to produce D-lactic acid from CO2_2 via a NADPH-dependent lactate dehydrogenase variant . Subsequent esterification of microbially derived D-lactic acid with isobutanol presents a carbon-negative route to (+)-isobutyl D-lactate, though industrial scalability remains under investigation .

Industrial and Research Applications

Flavor and Fragrance Industry

The compound’s fruity aroma profile makes it a preferred flavoring agent in beverages and confectionery. At concentrations ≤0.1%, it imparts a sweet, creamy note to food products while complying with FDA GRAS (Generally Recognized as Safe) guidelines .

Cosmetic Formulations

In skincare products, (+)-isobutyl D-lactate functions as an emollient and humectant. Its branched alkyl chain enhances lipid bilayer integration, improving skin barrier function and moisture retention in creams and lotions . Recent clinical trials report a 22% reduction in transepidermal water loss (TEWL) in formulations containing 5% w/w of the ester .

Pharmaceutical Intermediates

The chiral purity of (+)-isobutyl D-lactate enables its use as a building block for non-steroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. For instance, it serves as a precursor in the synthesis of oseltamivir analogs, where the R-configuration ensures proper binding to neuraminidase active sites .

Biodegradable Materials

Research by Chem-Impex (2024) highlights the compound’s role in synthesizing poly(lactic acid) (PLA) copolymers . Incorporating isobutyl groups via transesterification increases PLA’s glass transition temperature (TgT_g) by 15°C, enhancing thermal stability for packaging applications .

Recent Research Advancements

Metabolic Engineering

A 2025 study demonstrated that Gluconobacter oxydans 621H utilizes membrane-bound D-lactate dehydrogenase (d-iLDH) to oxidize (+)-isobutyl D-lactate, generating ATP via electron transport chain coupling . This discovery opens avenues for bioelectrochemical systems using the compound as an energy source.

Enzymatic Kinetic Resolution

Pazos Urrea (2019) achieved 89% enantiomeric excess (ee) in kinetic resolution of racemic isobutyl lactate using Pseudomonas fluorescens esterase . The enzyme’s KmK_m of 2.4 mM and kcatk_{cat} of 18.7 s1^{-1} for the D-enantiomer underscore its potential for industrial-scale chiral separations .

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